molecular formula C23H18N2 B14639991 4-Methyl-2,5,6-triphenylpyrimidine CAS No. 52602-64-9

4-Methyl-2,5,6-triphenylpyrimidine

Cat. No.: B14639991
CAS No.: 52602-64-9
M. Wt: 322.4 g/mol
InChI Key: VYBKMFDYJVQGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,5,6-triphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its structural complexity and the presence of three phenyl groups and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5,6-triphenylpyrimidine typically involves the preparation of intermediate compounds such as chalcones, followed by cyclization reactions. One common method includes the initial preparation of chalcone, which is then reacted with ammonium acetate and the corresponding aldehyde under specific conditions . This method avoids the use of transition metal catalysts, making it more environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,5,6-triphenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-2,5,6-triphenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2,5,6-triphenylpyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

    2,4,6-Triphenylpyrimidine: Lacks the methyl group at the 4-position, which can influence its chemical reactivity and physical properties.

    4-Methyl-2,6-diphenylpyrimidine: Contains fewer phenyl groups, affecting its overall stability and electronic characteristics.

    4-Phenyl-2,6-dimethylpyrimidine: The presence of additional methyl groups can alter its steric and electronic properties.

Uniqueness: 4-Methyl-2,5,6-triphenylpyrimidine is unique due to the combination of three phenyl groups and a methyl group attached to the pyrimidine ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

CAS No.

52602-64-9

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

4-methyl-2,5,6-triphenylpyrimidine

InChI

InChI=1S/C23H18N2/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(24-17)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

VYBKMFDYJVQGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.